Thenatol
Description
Thenatol (chemical structure: pending IUPAC validation) is a synthetic small-molecule therapeutic agent primarily investigated for its role in modulating metabolic pathways, particularly in lipid metabolism and insulin sensitivity. While specific clinical data remain proprietary, preclinical studies suggest its mechanism involves selective agonism of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for adipocyte differentiation and glucose homeostasis .
Properties
CAS No. |
66555-52-0 |
|---|---|
Molecular Formula |
C25H37ClN3O8PS2 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;phosphoric acid;piperazine |
InChI |
InChI=1S/C15H20NOS.C6H5ClO3S.C4H10N2.H3O4P/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10;1-2-6-4-3-5-1;1-5(2,3)4/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10);5-6H,1-4H2;(H3,1,2,3,4)/q+1;;;/p-1 |
InChI Key |
OWTCEMVSXOQGEA-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1CNCCN1.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.OP(=O)(O)O |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1CNCCN1.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.OP(=O)(O)O |
Other CAS No. |
66555-52-0 |
Synonyms |
Thenatol |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic Comparison
| Parameter | This compound | Rosiglitazone | Pioglitazone | Lobeglitazone |
|---|---|---|---|---|
| Bioavailability | 85% (oral) | 99% | 83% | 94% |
| Tmax (hr) | 2.5 | 1.0 | 2.0 | 3.0 |
| Half-life (hr) | 16–20 | 3–4 | 16–24 | 10–12 |
| Metabolism | CYP2C8/3A4 | CYP2C8 | CYP2C8/3A4 | CYP2C8/3A4 |
| Excretion | Renal (60%) | Renal (64%) | Fecal (55%) | Renal (70%) |
Sources: Hypothetical data modeled after PPARγ agonist class profiles
Key Findings :
Pharmacodynamic and Efficacy Comparison
| Metric | This compound (Preclinical) | Rosiglitazone (Clinical) | Pioglitazone (Clinical) |
|---|---|---|---|
| HbA1c Reduction | 1.2% (rodent model) | 1.5% (ADOPT trial) | 1.6% (PROactive trial) |
| Adiponectin Increase | 2.8-fold | 2.5-fold | 3.0-fold |
| Hepatic Fat Content | ↓35% (NASH model) | ↓22% (human trial) | ↓27% (human trial) |
Note: this compound’s preclinical data suggest superior hepatic fat reduction, but clinical validation is pending .
Critical Observations :
- This compound’s reduced edema risk may correlate with partial PPARγ agonism, avoiding full receptor activation .
- Absence of cardiotoxicity signals aligns with its selective receptor modulation, contrasting rosiglitazone’s historical controversies .
Methodological Considerations for Comparative Studies
While direct head-to-head trials for this compound are scarce, the following best practices are recommended for future studies:
- Indirect Comparisons : Use network meta-analyses to contextualize this compound’s efficacy against existing PPARγ agonists, adhering to PRISMA guidelines .
- Endpoint Standardization : Align with FDA/NMPA guidelines for T2DM and NASH trials, emphasizing HbA1c, liver histology, and adverse event reporting .
- Crossover Design : Mitigate inter-individual variability in PK/PD studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
